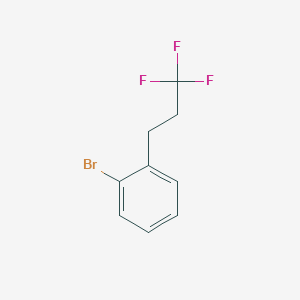

1-Bromo-2-(3,3,3-trifluoropropyl)benzene

Description

BenchChem offers high-quality 1-Bromo-2-(3,3,3-trifluoropropyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-(3,3,3-trifluoropropyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-2-(3,3,3-trifluoropropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3/c10-8-4-2-1-3-7(8)5-6-9(11,12)13/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGCAWKFSPJMRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90607224 | |

| Record name | 1-Bromo-2-(3,3,3-trifluoropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90607224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099597-58-6 | |

| Record name | 1-Bromo-2-(3,3,3-trifluoropropyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-(3,3,3-trifluoropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90607224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Bromo-2-(3,3,3-trifluoropropyl)benzene

Executive Summary

The incorporation of trifluoromethyl (-CF₃) groups into aromatic systems is a cornerstone of modern medicinal chemistry and materials science, imparting unique properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. The target molecule, 1-Bromo-2-(3,3,3-trifluoropropyl)benzene, is a valuable building block that combines the benefits of the trifluoropropyl moiety with a synthetically versatile bromine handle. This bromine atom serves as a key functional group for subsequent transformations, most notably in transition-metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.[1][2]

This guide provides an in-depth analysis of a robust and logical synthetic pathway to 1-Bromo-2-(3,3,3-trifluoropropyl)benzene. We will dissect the strategic considerations underpinning the chosen route, provide detailed, field-tested experimental protocols, and explore the mechanistic principles that govern the key transformations. The narrative is designed to equip researchers, scientists, and drug development professionals with both the practical knowledge and the theoretical understanding necessary to confidently synthesize this important intermediate.

Chapter 1: Strategic Blueprint: A Retrosynthetic Approach

Effective chemical synthesis is not merely a sequence of reactions but a strategic endeavor. The design of a synthetic route begins with a retrosynthetic analysis, a process of deconstructing the target molecule to identify reliable and efficient bond disconnections that lead back to simple, readily available starting materials.

For 1-Bromo-2-(3,3,3-trifluoropropyl)benzene, two primary bond disconnections are considered: the C(aryl)-C(alkyl) bond and the C(aryl)-Br bond. This leads to two plausible forward-synthetic strategies:

-

Strategy A: Late-Stage Bromination: Begin with the synthesis of the (3,3,3-trifluoropropyl)benzene core, followed by a regioselective electrophilic aromatic substitution to install the bromine atom.

-

Strategy B: C-C Bond Formation on a Brominated Arene: Start with a pre-brominated benzene derivative and introduce the 3,3,3-trifluoropropyl side chain, likely via a cross-coupling reaction.

While cross-coupling reactions are powerful, Strategy A is often more direct and efficient for this specific substitution pattern. The 3,3,3-trifluoropropyl group, being an alkyl substituent, is an ortho, para-director in electrophilic aromatic substitution (EAS). Although the strong inductive effect of the CF₃ group deactivates the ring towards EAS, it allows for a direct approach to installing the bromine atom at the desired positions. The primary challenge then becomes the separation of the resulting ortho and para isomers. This guide will focus on the execution of Strategy A.

Caption: Retrosynthetic analysis of the target molecule.

Chapter 2: Synthesis of the Key Intermediate: (3,3,3-Trifluoropropyl)benzene

The foundational step in our chosen strategy is the construction of the (3,3,3-trifluoropropyl)benzene core. A highly effective method involves a two-step sequence starting from inexpensive, commercially available styrene: (1) a radical addition of bromotrifluoromethane across the double bond, followed by (2) a reductive debromination.

Causality Behind Experimental Choices:

-

Radical Initiator: Azo-bis(isobutyronitrile) (AIBN) is a common choice for initiating radical reactions upon thermal decomposition. However, for this specific transformation, initiation can often be achieved simply with heat or UV light, as the C-Br bond in CF₃Br is relatively weak.

-

Reduction Step: The subsequent removal of the benzylic bromide is readily accomplished via catalytic hydrogenation. Palladium on carbon (Pd/C) is an efficient and cost-effective catalyst for this transformation, which proceeds under mild hydrogen pressure.

Experimental Protocol: Synthesis of (3,3,3-Trifluoropropyl)benzene

Step 2.1: Radical Addition of Bromotrifluoromethane to Styrene

-

A high-pressure autoclave is charged with styrene (1.0 eq).

-

The vessel is cooled, and bromotrifluoromethane (CF₃Br) (1.2 eq) is condensed into it.

-

The autoclave is sealed and heated to 80-100 °C for 12-24 hours. The reaction progress can be monitored by GC-MS analysis of aliquots.

-

Upon completion, the vessel is cooled, and the excess CF₃Br is carefully vented. The crude product, 1-bromo-1-phenyl-3,3,3-trifluoropropane, is typically used in the next step without further purification.

Step 2.2: Reductive Debromination

-

The crude 1-bromo-1-phenyl-3,3,3-trifluoropropane from the previous step is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

-

Palladium on carbon (10% w/w, ~1-2 mol%) is added to the solution.

-

The reaction mixture is placed under a hydrogen atmosphere (typically 1-3 atm, using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

-

The reaction is monitored by TLC or GC-MS until the starting material is fully consumed.

-

Upon completion, the mixture is carefully filtered through a pad of Celite to remove the palladium catalyst.

-

The filtrate is concentrated under reduced pressure, and the resulting residue is purified by vacuum distillation to afford pure (3,3,3-trifluoropropyl)benzene. A typical yield for this two-step process is around 89%.[3]

| Parameter | Step 2.1: Radical Addition | Step 2.2: Reduction |

| Key Reagents | Styrene, Bromotrifluoromethane | 1-bromo-1-phenyl-3,3,3-trifluoropropane, H₂ |

| Catalyst | None (Thermal) or AIBN | 10% Pd/C |

| Solvent | Neat | Ethanol or Ethyl Acetate |

| Temperature | 80-100 °C | Room Temperature |

| Typical Yield | >90% (Crude) | ~95% (after purification) |

Chapter 3: Regiocontrolled Electrophilic Bromination

With the (3,3,3-trifluoropropyl)benzene precursor in hand, the final step is the introduction of the bromine atom onto the aromatic ring via Electrophilic Aromatic Substitution (EAS).

Mechanistic Insights & Regioselectivity

The directing effect of the substituent is the paramount consideration in this step. The -(CH₂)₂CF₃ group is, fundamentally, an alkyl group. Therefore, it directs incoming electrophiles to the ortho and para positions by stabilizing the cationic Wheland intermediate through hyperconjugation and weak inductive effects.

However, the powerful electron-withdrawing nature of the terminal -CF₃ group exerts a significant deactivating effect on the entire ring via the sigma bond framework (inductive effect). This makes the bromination of (3,3,3-trifluoropropyl)benzene slower and require harsher conditions (e.g., a stronger Lewis acid catalyst) than the bromination of toluene.

The reaction will inevitably produce a mixture of the desired 1-bromo-2-(3,3,3-trifluoropropyl)benzene (ortho product) and 1-bromo-4-(3,3,3-trifluoropropyl)benzene (para product). The para isomer is often the major product due to reduced steric hindrance. The successful synthesis, therefore, relies on an efficient method for separating these isomers.

Sources

A Technical Guide to the Physicochemical Properties of 1-Bromo-2-(3,3,3-trifluoropropyl)benzene

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Bromo-2-(3,3,3-trifluoropropyl)benzene (CAS No: 1099597-58-6) is a halogenated aromatic compound of increasing interest in the fields of medicinal chemistry and materials science.[1] Its structure uniquely combines a synthetically versatile aryl bromide handle with a metabolically robust 3,3,3-trifluoropropyl group. The aryl bromide is a cornerstone for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions, enabling its use as a key building block in the synthesis of complex molecular architectures. Concurrently, the trifluoromethyl moiety is a well-established pharmacophoric element known to enhance properties such as metabolic stability, binding affinity, and lipophilicity in drug candidates.[2] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, outlines detailed protocols for their experimental determination, and discusses the safety and handling considerations crucial for laboratory professionals.

Molecular and Structural Characteristics

The foundational properties of a chemical compound are dictated by its structure. Understanding these characteristics is the first step in predicting its behavior in chemical and biological systems.

| Identifier | Value | Source |

| IUPAC Name | 1-Bromo-2-(3,3,3-trifluoropropyl)benzene | - |

| CAS Number | 1099597-58-6 | [1] |

| Molecular Formula | C₉H₈BrF₃ | [1] |

| Molecular Weight | 253.07 g/mol | [1] |

| Canonical SMILES | C1=CC=C(C(=C1)CCC(F)(F)F)Br | - |

| InChI Key | AYKUFAYXLNQFMV-UHFFFAOYSA-N | [3] |

The molecule consists of a benzene ring substituted at the 1- and 2-positions (ortho substitution) with a bromine atom and a 3,3,3-trifluoropropyl chain, respectively. This substitution pattern influences the electronic distribution of the aromatic ring and creates steric considerations for its subsequent chemical reactions.

Core Physicochemical Properties: Data and Determination

Accurate physicochemical data is paramount for designing experiments, developing formulations, and ensuring reproducible results. While specific experimental data for this compound is sparse in publicly available literature, we can infer likely properties from closely related analogs and define robust protocols for their precise measurement.

Table 3.1: Summary of Physicochemical Properties

| Property | Experimental Value | Predicted or Analog-Derived Value | Rationale/Note |

| Physical State | Not available | Liquid | Analogs like 1-bromo-2-(trifluoromethyl)benzene are liquids at room temperature.[4] |

| Boiling Point | Not available | ~160-180 °C (at 760 mmHg) | Based on analogs such as 1-bromo-2-(trifluoromethoxy)benzene (b.p. 158-160 °C). The slightly larger propyl group may increase the boiling point. |

| Density | Not available | ~1.5 - 1.6 g/cm³ (at 25 °C) | Based on the density of 1-bromo-2-(trifluoromethyl)benzene (1.607 g/cm³).[4] The presence of a heavy bromine atom results in a density significantly greater than water. |

| Solubility | Not available | Soluble in common organic solvents (e.g., CHCl₃, CH₂Cl₂, Ether, Acetone); poorly soluble in water. | The nonpolar aromatic ring and alkyl chain dominate, while the polar C-Br and C-F bonds offer minimal aqueous solubility. A related compound, 1-bromo-3-phenylpropane, is soluble in chloroform and methanol and only partly soluble in water.[5] |

Boiling Point Determination

Causality: The boiling point is a direct measure of the strength of intermolecular forces. For this molecule, these are primarily London dispersion forces, enhanced by the large electron cloud of bromine, and dipole-dipole interactions from the polar C-Br and C-F bonds. An accurate boiling point is essential for purification by distillation and for assessing volatility.

Protocol 3.1.1: Standard Boiling Point Determination by Distillation This method is the gold standard for determining the boiling point of a liquid sample of sufficient quantity (>5 mL).

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a calibrated thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

-

Sample Preparation: Place the liquid sample (5-10 mL) and a few boiling chips into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Equilibrium Establishment: Observe the vapor rising and condensing. The boiling point is the stable temperature recorded on the thermometer when the vapor is continuously condensing and dripping into the receiving flask at a steady rate (e.g., one drop per second).

-

Pressure Correction: Record the atmospheric pressure. If it deviates from 760 mmHg, apply a correction using a nomograph or the Clausius-Clapeyron equation to normalize the boiling point to standard pressure.

-

Validation: The stability of the temperature reading during distillation is a key indicator of the compound's purity. A wide boiling range suggests the presence of impurities.

Density Measurement

Causality: Density is an intrinsic property useful for substance identification and for converting between mass and volume. The high atomic mass of bromine and the presence of fluorine atoms are expected to give this compound a density substantially higher than that of water.

Protocol 3.2.1: Density Measurement via Pycnometer This protocol provides a highly accurate density measurement.

-

Preparation: Clean and dry a pycnometer of known volume (e.g., 5 mL) and measure its mass (m₁).

-

Water Calibration: Fill the pycnometer with deionized water, thermostat to a precise temperature (e.g., 25.0 °C), and measure its mass (m₂). The mass of the water is (m₂ - m₁), and its volume is calculated using the known density of water at that temperature. This step validates the pycnometer's volume.

-

Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with the sample compound, thermostat to the same temperature, and measure its mass (m₃).

-

Calculation: The mass of the sample is (m₃ - m₁). The density (ρ) is calculated by dividing the mass of the sample by the volume determined in step 2.

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-bromo-2-(3,3,3-trifluoropropyl)benzene, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

-

¹H NMR (Expected): The aromatic region (δ 7.0-7.8 ppm) should show four distinct signals corresponding to the four protons on the substituted ring, exhibiting complex splitting patterns (doublets, triplets, or multiplets) due to ortho, meta, and para coupling. The propyl chain protons will appear as two multiplets in the upfield region (δ 2.0-3.5 ppm). The protons alpha to the ring will be a triplet, while the protons alpha to the CF₃ group will be a quartet of triplets due to coupling with both the adjacent CH₂ group and the three fluorine atoms.

-

¹³C NMR (Expected): Nine distinct signals are expected. Six signals in the aromatic region (δ 120-140 ppm), with the carbon attached to bromine showing a characteristic signal. Three signals for the propyl chain carbons will be observed in the aliphatic region (δ 20-40 ppm). The carbon of the CF₃ group will appear as a quartet due to one-bond C-F coupling.

-

¹⁹F NMR (Expected): A single signal, a triplet, is expected due to coupling with the two adjacent protons of the CH₂ group.

Protocol 4.1.1: General NMR Spectrum Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Chloroform-d is a common first choice due to its ability to dissolve a wide range of organic compounds and its convenient single-line deuterium lock signal.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition: Acquire the ¹H spectrum first, as it is the most sensitive nucleus and helps optimize parameters. Subsequently, acquire ¹³C and ¹⁹F spectra. Standard pulse programs are typically sufficient.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Analysis: Integrate the ¹H signals to determine proton ratios. Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign signals to specific atoms in the molecule.

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Expected Features: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) should be visible and exhibit a characteristic M/M+2 isotopic pattern in an approximate 1:1 ratio, which is the definitive signature of a single bromine atom. Key fragmentation pathways would likely include the loss of a bromine radical (M-Br)⁺ and benzylic cleavage to form fragments corresponding to the trifluoropropyl chain.

Protocol 4.2.1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Method: Inject a small volume (e.g., 1 µL) into the GC. Use a standard nonpolar column (e.g., DB-5ms) and a temperature program that ramps from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure elution of the compound.

-

MS Method: As the compound elutes from the GC column, it enters the mass spectrometer. Use a standard EI energy of 70 eV. Scan a mass range appropriate for the compound (e.g., m/z 40-300).

-

Analysis: Identify the peak in the total ion chromatogram corresponding to the compound. Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions. Compare the isotopic distribution of the molecular ion with the theoretical pattern for a C₉H₈BrF₃ species to confirm the elemental composition.

Safety, Handling, and Storage

Proper handling of halogenated organic compounds is critical to ensure laboratory safety.

-

Hazard Identification: The compound is classified as an irritant.[1] Based on analogs, it may also be a flammable liquid and cause skin and serious eye irritation.[4][6]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[7] All manipulations should be performed in a well-ventilated chemical fume hood.[8]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4] Store away from heat, sparks, open flames, and strong oxidizing agents.[4]

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.[7] Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

1-Bromo-2-(3,3,3-trifluoropropyl)benzene is a valuable synthetic intermediate whose utility is defined by its physicochemical properties. While comprehensive experimental data is not yet widely published, this guide has established a framework of predicted properties based on sound chemical principles and analogous structures. The detailed protocols provided herein offer a clear and robust pathway for researchers to determine the precise empirical data needed to confidently advance their work in drug discovery and materials science. Adherence to the outlined safety procedures is essential for the responsible handling of this and similar chemical reagents.

References

- Supporting Information for scientific publication. (n.d.). Royal Society of Chemistry.

- Safety Data Sheet for 1-Bromo-2-(trifluoromethyl)benzene. (2025). Sigma-Aldrich.

- 1-Bromo-4-(3,3,3-trifluoropropyl)benzene Product Information. (n.d.). Smolecule.

- Safety Data Sheet for 1-Bromo-4-(3-bromopropyl)benzene. (2025). MedchemExpress.com.

- Safety Data Sheet for a related brominated compound. (2024). Sigma-Aldrich.

- Safety Summary for 1-bromo-3,4,5-trifluorobenzene. (2021). Aarti Industries.

- (E)-1-BROMO-2-(3,3,3-TRIFLUOROPROP-1-EN-1-YL)-BENZENE Spectral Data. (n.d.). SpectraBase.

- 1-Bromo-3-(3,3,3-trifluoropropoxy)benzene information. (n.d.). PubChem.

- (1-bromo-3,3,3-trifluoropropyl)benzene Product Information. (n.d.). Sigma-Aldrich.

- The Strategic Application of 1-(3-Bromopropyl)-3-fluorobenzene as a Linker in Modern Drug Design. (2025). Benchchem.

- 1-Bromo-2-(trifluoromethoxy)benzene Product Information. (n.d.). Sigma-Aldrich.

- Benzene, 1-bromo-2-(trifluoromethyl)- information. (n.d.). PubChem.

- 1-Bromo-2-(3,3,3-trifluoropropyl)benzene Product Information. (n.d.). Matrix Scientific.

- (1-bromo-3,3,3-trifluoropropyl)benzene information. (n.d.). PubChemLite.

- 1-Bromo-3-phenylpropane Product Information. (n.d.). Fisher Scientific.

Sources

- 1. 1099597-58-6 Cas No. | 1-Bromo-2-(3,3,3-trifluoropropyl)benzene | Matrix Scientific [matrix.staging.1int.co.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. PubChemLite - (1-bromo-3,3,3-trifluoropropyl)benzene (C9H8BrF3) [pubchemlite.lcsb.uni.lu]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 1-Bromo-3-phenylpropane, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. Benzene, 1-bromo-2-(trifluoromethyl)- | C7H4BrF3 | CID 9806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Leading Speciality Chemical in India [aarti-industries.com]

An In-depth Technical Guide to 1-Bromo-2-(3,3,3-trifluoropropyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Bromo-2-(3,3,3-trifluoropropyl)benzene, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. This document delves into its chemical identity, synthesis, physicochemical properties, and potential applications, offering a valuable resource for professionals in research and development.

Core Identifiers and Chemical Properties

1-Bromo-2-(3,3,3-trifluoropropyl)benzene is a substituted aromatic compound characterized by a bromine atom and a 3,3,3-trifluoropropyl group at the ortho positions of a benzene ring. The strategic placement of the trifluoropropyl group, a bioisostere for other alkyl groups, can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

| Identifier | Value | Source |

| CAS Number | 1099597-58-6 | [1] |

| Molecular Formula | C₉H₈BrF₃ | [1] |

| Molecular Weight | 253.07 g/mol | [1] |

| IUPAC Name | 1-Bromo-2-(3,3,3-trifluoropropyl)benzene | |

| MDL Number | MFCD11226673 | [1] |

A Safety Data Sheet (SDS) for this compound indicates that it is classified as an irritant, necessitating appropriate handling and personal protective equipment in a laboratory setting.[1]

Synthesis and Mechanistic Insights

A plausible synthetic strategy involves a multi-step process, likely beginning with a Friedel-Crafts acylation or alkylation of a suitable benzene derivative, followed by bromination or vice versa.

Retrosynthetic Analysis

A logical retrosynthetic pathway for 1-Bromo-2-(3,3,3-trifluoropropyl)benzene is as follows:

Caption: Retrosynthetic analysis of 1-Bromo-2-(3,3,3-trifluoropropyl)benzene.

Proposed Synthetic Workflow

A forward synthesis could involve the following key transformations:

-

Introduction of the Trifluoropropyl Group: A potential route is the reaction of an ortho-lithiated bromobenzene derivative with a suitable trifluoropropyl electrophile. Alternatively, a palladium-catalyzed cross-coupling reaction, such as a Heck-type reaction between 1-bromo-2-iodobenzene and 3,3,3-trifluoropropene, could be employed.

-

Ortho-Bromination: If starting with (3,3,3-trifluoropropyl)benzene, achieving selective ortho-bromination can be challenging. The use of a directing group or specific brominating agents under controlled conditions would be necessary to favor the desired isomer over the para-isomer.

A generalized experimental protocol for the synthesis of a related compound, 1-bromo-2,4,5-trifluorobenzene, involves the bromination of 1,2,4-trifluorobenzene using liquid bromine with an iron catalyst. This suggests that direct bromination of a trifluoropropyl-substituted benzene could be a viable, albeit potentially non-selective, route.

Spectroscopic Characterization (Predicted)

While experimental spectra for 1-Bromo-2-(3,3,3-trifluoropropyl)benzene are not widely published, its expected spectroscopic features can be predicted based on the analysis of its structural components.

-

¹H NMR: The aromatic region would likely display a complex multiplet pattern due to the ortho-substitution. The protons of the trifluoropropyl group would appear as multiplets in the aliphatic region, with coupling to the fluorine atoms.

-

¹³C NMR: The spectrum would show nine distinct carbon signals. The carbon attached to the bromine atom would be shifted downfield, and the carbons of the trifluoropropyl group would show characteristic splitting due to coupling with the fluorine atoms.

-

¹⁹F NMR: A triplet would be expected for the three equivalent fluorine atoms of the -CF₃ group, coupled to the adjacent methylene protons.

-

Infrared (IR) Spectroscopy: Characteristic peaks would include C-H stretching for the aromatic and aliphatic protons, C=C stretching for the benzene ring, and C-F and C-Br stretching vibrations in the fingerprint region.

-

Mass Spectrometry: The molecular ion peak would exhibit a characteristic M/M+2 isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of bromine and cleavage of the trifluoropropyl side chain.

Applications in Drug Discovery and Development

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. The trifluoromethyl group, in particular, is a common feature in many pharmaceuticals.

While specific applications of 1-Bromo-2-(3,3,3-trifluoropropyl)benzene in marketed drugs are not documented, its structure makes it a valuable building block for the synthesis of novel therapeutic agents. The bromine atom serves as a versatile handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce additional molecular complexity.

Potential Therapeutic Areas

The ortho-bromo-trifluoropropyl benzene scaffold could be explored for the development of inhibitors for various enzymes and receptors where the specific steric and electronic properties of this substitution pattern are advantageous. The trifluoropropyl group can engage in favorable interactions within protein binding pockets, while the ortho-bromine allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Workflow for a Suzuki Coupling Reaction

The following diagram illustrates a generalized workflow for utilizing 1-Bromo-2-(3,3,3-trifluoropropyl)benzene in a Suzuki coupling reaction, a cornerstone of modern medicinal chemistry for creating C-C bonds.

Sources

The Ortho-Trifluoropropyl Substituent: A Technical Guide to the Reactivity of the Carbon-Bromine Bond in 1-Bromo-2-(3,3,3-trifluoropropyl)benzene

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the carbon-bromine (C-Br) bond in 1-Bromo-2-(3,3,3-trifluoropropyl)benzene, a fluorinated aromatic building block of increasing importance in medicinal chemistry and materials science. The presence of the 3,3,3-trifluoropropyl group at the ortho position to the bromine atom introduces a unique combination of steric and electronic effects that significantly modulates the reactivity of the C-Br bond. This guide will delve into the mechanistic underpinnings of its participation in key synthetic transformations, including palladium-catalyzed cross-coupling reactions, lithium-halogen exchange for borylation, and Grignard reagent formation. By synthesizing established principles with field-proven insights, this document aims to equip researchers with the predictive understanding and practical knowledge necessary to effectively utilize this versatile synthon in complex molecular design and synthesis.

Introduction: The Strategic Importance of Fluorinated Aryl Bromides

Aryl bromides are foundational precursors in modern organic synthesis, primarily due to their optimal balance of reactivity and stability. The carbon-bromine bond, while robust, is readily activated by transition metal catalysts, making it a linchpin for the construction of intricate molecular architectures. The introduction of fluorine-containing substituents, such as the 3,3,3-trifluoropropyl group, imparts profound changes to the physicochemical properties of organic molecules, including metabolic stability, lipophilicity, and binding affinity. Consequently, understanding the interplay between the C-Br bond and a neighboring fluoroalkyl group in molecules like 1-Bromo-2-(3,3,3-trifluoropropyl)benzene is paramount for the strategic design of novel pharmaceuticals and functional materials.

Synthesis of 1-Bromo-2-(3,3,3-trifluoropropyl)benzene

The synthesis of 1-Bromo-2-(3,3,3-trifluoropropyl)benzene can be approached through several established methodologies. A common strategy involves the Friedel-Crafts alkylation of bromobenzene.

Proposed Synthetic Pathway: Friedel-Crafts Alkylation

A plausible route involves the reaction of bromobenzene with a suitable 3,3,3-trifluoropropyl electrophile, such as 3,3,3-trifluoropropene in the presence of a strong acid catalyst, or with 1-chloro-3,3,3-trifluoropropane and a Lewis acid catalyst.

Caption: Proposed synthesis via Friedel-Crafts alkylation.

It is important to note that this reaction will likely yield a mixture of ortho and para isomers, necessitating chromatographic separation. The ortho-to-para ratio can be influenced by the choice of Lewis acid and reaction conditions.

Reactivity Profile of the C-Br Bond: A Tale of Two Effects

The reactivity of the C-Br bond in 1-Bromo-2-(3,3,3-trifluoropropyl)benzene is governed by a delicate interplay of two primary factors originating from the ortho-substituent:

-

Steric Hindrance: The bulky 3,3,3-trifluoropropyl group physically obstructs the approach of reagents to the C-Br bond and the palladium center in cross-coupling reactions. This steric impediment can slow down reaction rates and may necessitate the use of specialized, bulky phosphine ligands to facilitate catalyst-substrate interaction.

-

Electronic Effects: The trifluoromethyl (CF3) moiety is a potent electron-withdrawing group due to the high electronegativity of fluorine. This inductive effect polarizes the C-F bonds and, to a lesser extent, the entire propyl chain, leading to a deactivation of the aromatic ring towards electrophilic substitution. However, this electron-withdrawing nature can also influence the oxidative addition step in palladium-catalyzed reactions.

Palladium-Catalyzed Cross-Coupling Reactions

1-Bromo-2-(3,3,3-trifluoropropyl)benzene is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are pivotal for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C(sp2)-C(sp2) bonds. The reaction of 1-Bromo-2-(3,3,3-trifluoropropyl)benzene with an organoboron reagent proceeds via a well-established catalytic cycle. The steric hindrance from the ortho-substituent can be overcome by employing bulky, electron-rich phosphine ligands such as those from the Buchwald family (e.g., SPhos, XPhos).[1][2]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Exemplary Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-Bromo-2-(3,3,3-trifluoropropyl)benzene (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as K2CO3 (2.0 eq.).

-

Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)2, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 10:1 v/v).

-

Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

| Parameter | Recommended Condition | Rationale |

| Catalyst | Pd(OAc)2, Pd2(dba)3 | Readily available and effective palladium sources. |

| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that facilitate oxidative addition and reductive elimination, especially for sterically hindered substrates.[1] |

| Base | K2CO3, Cs2CO3, K3PO4 | Activates the boronic acid for transmetalation.[3] |

| Solvent | Toluene/H2O, Dioxane/H2O | Biphasic systems that effectively dissolve both organic and inorganic reagents. |

| Temperature | 80-110 °C | Provides sufficient thermal energy to overcome activation barriers. |

Negishi Coupling

The Negishi coupling utilizes an organozinc reagent as the coupling partner.[4] This reaction is often tolerant of a wide range of functional groups and can be effective for sterically demanding substrates.

Exemplary Protocol: Negishi Coupling

-

Organozinc Formation: Prepare the organozinc reagent in situ by reacting the corresponding organohalide with activated zinc dust or by transmetalation from an organolithium or Grignard reagent with ZnCl2.

-

Coupling Reaction: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve 1-Bromo-2-(3,3,3-trifluoropropyl)benzene (1.0 eq.) and the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%) in anhydrous THF.

-

Addition of Organozinc: Slowly add the freshly prepared organozinc reagent (1.1 eq.) to the reaction mixture at room temperature.

-

Reaction and Work-up: Stir the reaction at room temperature or with gentle heating until completion. Quench the reaction with saturated aqueous NH4Cl and proceed with a standard aqueous work-up and purification.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp2)-C(sp) bond between an aryl halide and a terminal alkyne.[5][6] This reaction is typically co-catalyzed by palladium and a copper(I) salt.

Exemplary Protocol: Sonogashira Coupling

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add 1-Bromo-2-(3,3,3-trifluoropropyl)benzene (1.0 eq.), the terminal alkyne (1.2 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).

-

Solvent and Base: Add an anhydrous solvent such as THF or DMF, followed by a suitable amine base (e.g., triethylamine or diisopropylamine, 2.0 eq.).

-

Reaction and Work-up: Stir the reaction at room temperature or with gentle heating. Upon completion, filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[7] The steric hindrance of the ortho-substituent in the target molecule necessitates the use of specialized bulky phosphine ligands.

Exemplary Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine 1-Bromo-2-(3,3,3-trifluoropropyl)benzene (1.0 eq.), the desired amine (1.2 eq.), a strong base (e.g., NaOtBu or LHMDS, 1.4 eq.), a palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), and a bulky phosphine ligand (e.g., BrettPhos or XPhos, 2-4 mol%).

-

Solvent and Reaction: Add anhydrous toluene or dioxane and heat the mixture to 80-110 °C until the starting material is consumed.

-

Work-up and Purification: Cool the reaction, dilute with an organic solvent, and wash with water. After drying and concentration, purify the product by column chromatography.

Lithiation-Borylation: Accessing Arylboronic Esters

Halogen-lithium exchange provides a direct route to an aryllithium intermediate, which can be trapped with a boronic ester to yield a valuable synthetic building block. This transformation is typically performed at low temperatures to prevent unwanted side reactions.

Caption: Lithiation-borylation synthetic pathway.

Exemplary Protocol: Lithiation-Borylation

-

Reaction Setup: To a flame-dried, three-necked flask equipped with a thermometer and under an argon atmosphere, add a solution of 1-Bromo-2-(3,3,3-trifluoropropyl)benzene (1.0 eq.) in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of n-butyllithium (1.05 eq.) in hexanes, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 30 minutes.

-

Borylation: Add a solution of triisopropyl borate (1.2 eq.) in anhydrous THF dropwise, again keeping the temperature below -70 °C.

-

Warming and Quench: Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow addition of saturated aqueous NH4Cl.

-

Work-up and Purification: Perform a standard aqueous work-up, followed by purification of the resulting boronic ester, often via conversion to the more stable pinacol boronate ester.

Grignard Reagent Formation and Subsequent Reactions

The formation of a Grignard reagent from 1-Bromo-2-(3,3,3-trifluoropropyl)benzene offers a pathway to a potent carbon nucleophile.[8] The initiation of Grignard reagent formation from sterically hindered aryl bromides can sometimes be challenging and may require activation of the magnesium turnings.

Exemplary Protocol: Grignard Reagent Formation

-

Activation of Magnesium: In a flame-dried flask under an inert atmosphere, place magnesium turnings (1.2 eq.). Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane and gently warming.

-

Initiation: Add a small portion of a solution of 1-Bromo-2-(3,3,3-trifluoropropyl)benzene (1.0 eq.) in anhydrous THF to the activated magnesium. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed.

-

Addition: Slowly add the remaining aryl bromide solution to maintain a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting Grignard reagent can be used directly in subsequent reactions with various electrophiles.

| Reaction Type | Product Class |

| Reaction with Aldehydes/Ketones | Secondary/Tertiary Alcohols |

| Reaction with Esters | Tertiary Alcohols |

| Reaction with CO2 | Carboxylic Acids |

| Reaction with Epoxides | Alcohols |

Conclusion and Future Outlook

1-Bromo-2-(3,3,3-trifluoropropyl)benzene stands as a highly valuable and versatile building block in contemporary organic synthesis. The ortho-trifluoropropyl group imparts a unique reactivity profile to the C-Br bond, characterized by a combination of steric hindrance and electronic deactivation. A thorough understanding of these effects is crucial for the successful application of this synthon. By selecting appropriate catalysts, ligands, and reaction conditions, the C-Br bond can be effectively functionalized through a wide array of powerful synthetic transformations. As the demand for complex, fluorinated molecules continues to grow, particularly in the life sciences and materials development, the strategic deployment of synthons like 1-Bromo-2-(3,3,3-trifluoropropyl)benzene will undoubtedly play an increasingly significant role in enabling scientific innovation.

References

-

Sumida, A., Ogawa, K., Imoto, H., & Naka, K. (2023). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 52(9), 2838-2844. [Link]

-

Zhang, Y., & Rovis, T. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science, 5(5), 1835-1839. [Link]

-

Brusoe, A. T., & Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. eScholarship, University of California. [Link]

-

Ramgren, S. D., & Miller, B. L. (2015). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 5(118), 97505-97509. [Link]

-

Sumida, A., Ogawa, K., Imoto, H., & Naka, K. (2023). Steric and electronic effects of arsa-Buchwald ligands on Suzuki-Miyaura coupling reaction. Dalton Transactions, 52(9), 2838–2844. [Link]

-

Chebny, V. J., & Hartwig, J. F. (2006). Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry, 71(25), 9471-9480. [Link]

-

Thomas, A. A., & Denmark, S. E. (2014). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 4(4), 1235-1239. [Link]

-

Denmark, S. E., Smith, R. C., Chang, W. T. T., & Muhuhi, J. M. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104–3118. [Link]

-

Vilums, M., & Snieckus, V. (2012). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. Accounts of Chemical Research, 45(7), 939-955. [Link]

-

LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

-

Brusoe, A. T., & Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 137(28), 8460–8468. [Link]

-

Wang, D., et al. (2023). Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol. Organic & Biomolecular Chemistry, 21(41), 8345-8350. [Link]

-

Aggarwal, V. K., & O'Brien, C. J. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol. [Link]

-

Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]

-

LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Wikipedia contributors. (2024, November 28). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved 19:40, January 17, 2026, from [Link]

-

Aggarwal, V. K., et al. (2014). Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates. Angewandte Chemie International Edition, 53(40), 10850-10854. [Link]

-

Tamao, K., et al. (2004). The Grignard Reagents. Organometallics, 23(13), 3086-3104. [Link]

-

Szostak, M., & Szostak, R. (2021). Pd-Catalyzed Perfluoroalkylative Aryloxycarbonylation of Alkynes with Formates as CO Surrogates. ACS Catalysis, 11(10), 6125–6132. [Link]

-

L.S.College, Muzaffarpur. (2020, August 24). Friedel–Crafts reaction. [Link]

-

Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532-7533. [Link]

-

Xiang, B., et al. (2024). Cavity Quantum Electrodynamics Enables para- and ortho-Selective Electrophilic Bromination of Nitrobenzene. Journal of the American Chemical Society. [Link]

-

Albisson, D. A., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(21), 4210–4221. [Link]

-

Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Organic Chemistry Portal. [Link]

-

LibreTexts. (2024, August 5). Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104–3118. [Link]

-

Wang, D., et al. (2023). Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol. Organic & Biomolecular Chemistry, 21(41), 8345-8350. [Link]

-

Dzhevakov, P., et al. (2022). Reaction pathways for the lithiation of a) 1a; b) 1a; c) 2a; d) 2a; e)... ResearchGate. [Link]

-

Wang, Y., et al. (2020). Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. ResearchGate. [Link]

-

Aggarwal, V. K. (2018, June 23). Lithiation-Borylation Methodology and Its Application in Synthesis. SlideShare. [Link]

-

Knochel, P., et al. (2006). Negishi cross-coupling reactions of α-amino acid-derived organozinc reagents and aromatic bromides. ResearchGate. [Link]

-

LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Chemistry LibreTexts. [Link]

-

The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]

-

Gfesser, G. A., & Rieth, R. D. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Catalysts, 8(1), 23. [Link]

-

Brusoe, A. T., & Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 137(28), 8460–8468. [Link]

-

Aggarwal, V. K., et al. (2013). Synthesis of Enantioenriched Tertiary Boronic Esters by the Lithiation/Borylation of Secondary Alkyl Benzoates. Journal of the American Chemical Society, 135(43), 16048–16051. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Wikipedia contributors. (2024, November 28). Grignard reagent. In Wikipedia, The Free Encyclopedia. Retrieved 19:40, January 17, 2026, from [Link]

-

Majumder, S., & Choudhury, L. H. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(61), 35066–35103. [Link]

-

Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. [Link]

-

Chem Help ASAP. (2019, January 7). Sonogashira coupling [Video]. YouTube. [Link]

-

NROChemistry. (n.d.). Sonogashira Coupling. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Steric and electronic effects of arsa-Buchwald ligands on Suzuki-Miyaura coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Characterization of 1-Bromo-2-(3,3,3-trifluoropropyl)benzene: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-Bromo-2-(3,3,3-trifluoropropyl)benzene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predicted and theoretical spectroscopic characteristics with established analytical methodologies. The guide offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and experimental protocols.

Introduction

1-Bromo-2-(3,3,3-trifluoropropyl)benzene is an organohalogen compound featuring a benzene ring substituted with a bromine atom and a 3,3,3-trifluoropropyl group. The presence of both a heavy halogen and a trifluoromethyl group imparts unique electronic and steric properties to the molecule, making its unambiguous characterization crucial for its application in synthetic chemistry and materials science. This guide provides a detailed analysis of its spectroscopic signature, offering a foundational resource for its identification and quality control.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For 1-Bromo-2-(3,3,3-trifluoropropyl)benzene, ¹H, ¹³C, and ¹⁹F NMR spectra are of primary importance.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the aromatic and the propyl side chain protons. The aromatic region will display a complex multiplet pattern characteristic of a 1,2-disubstituted benzene ring. The electron-withdrawing effects of the bromine and the trifluoropropyl group will influence the chemical shifts of the aromatic protons. The propyl side chain will exhibit two distinct multiplets due to the diastereotopic nature of the methylene protons adjacent to the aromatic ring and the methylene protons adjacent to the trifluoromethyl group.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The presence of the trifluoromethyl group will result in characteristic quartet splitting for the carbon atom of the CF₃ group and may also induce smaller couplings with other nearby carbons. The carbon atom attached to the bromine will be significantly deshielded.

¹⁹F NMR Spectroscopy:

The fluorine NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. This signal will likely appear as a triplet due to coupling with the adjacent methylene protons. The chemical shift will be characteristic of a CF₃ group attached to an aliphatic chain.[1]

Table 1: Predicted NMR Data for 1-Bromo-2-(3,3,3-trifluoropropyl)benzene

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ¹H | ~7.5-7.6 | d | ~8.0 | Ar-H |

| ¹H | ~7.2-7.3 | t | ~7.5 | Ar-H |

| ¹H | ~7.0-7.1 | t | ~7.5 | Ar-H |

| ¹H | ~7.4-7.5 | d | ~8.0 | Ar-H |

| ¹H | ~3.0-3.2 | m | -CH₂-Ar | |

| ¹H | ~2.5-2.7 | m | -CH₂-CF₃ | |

| ¹³C | ~133 | s | C-Br | |

| ¹³C | ~140 | s | C-CH₂ | |

| ¹³C | ~127-131 | d | Ar-CH | |

| ¹³C | ~125 (q) | q | ~277 | CF₃ |

| ¹³C | ~35 (q) | q | ~3 | CH₂-Ar |

| ¹³C | ~33 (q) | q | ~29 | CH₂-CF₃ |

| ¹⁹F | ~ -63 | t | ~10 | CF₃ |

Disclaimer: These are predicted values and may differ from experimental results. Predictions are based on established principles of NMR spectroscopy and data from similar compounds.[2][3][4][5]

Infrared (IR) Spectroscopy

The IR spectrum of 1-Bromo-2-(3,3,3-trifluoropropyl)benzene will exhibit characteristic absorption bands corresponding to its functional groups.[6][7][8]

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3100-3000 | Weak-Medium | Aromatic C-H stretch |

| 2960-2850 | Weak-Medium | Aliphatic C-H stretch |

| 1600-1585 | Medium | Aromatic C=C stretch |

| 1500-1400 | Medium-Strong | Aromatic C=C stretch |

| 1350-1150 | Strong | C-F stretch (asymmetric and symmetric) |

| 1100-1000 | Strong | C-Br stretch |

| 900-675 | Strong | Aromatic C-H out-of-plane bend |

The strong absorptions in the 1350-1150 cm⁻¹ region due to the C-F stretching vibrations of the trifluoromethyl group are a key diagnostic feature.[9]

Mass Spectrometry (MS)

The mass spectrum, typically acquired using electron ionization (EI), will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, this peak will appear as a doublet with a characteristic isotopic pattern (M⁺ and M⁺+2) of approximately 1:1 intensity ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[10][11]

-

Fragmentation: Key fragmentation pathways are likely to involve the loss of a bromine atom, a trifluoromethyl radical, or cleavage of the propyl side chain.[12][13]

Table 3: Predicted Major Mass Spectral Fragments

| m/z | Proposed Fragment | Notes |

| 252/254 | [C₉H₈BrF₃]⁺ | Molecular ion (M⁺) with bromine isotope pattern. |

| 173 | [C₉H₈F₃]⁺ | Loss of Br radical. |

| 183/185 | [C₈H₆Br]⁺ | Loss of -CH₂CF₃. |

| 69 | [CF₃]⁺ | Trifluoromethyl cation. |

| 91 | [C₇H₇]⁺ | Tropylium ion, common in substituted benzenes. |

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following detailed protocols are recommended.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 1-Bromo-2-(3,3,3-trifluoropropyl)benzene.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, for ¹H and ¹³C NMR) if quantitative analysis is required. For ¹⁹F NMR, an external standard or referencing to the solvent signal may be used.[14]

-

Cap the NMR tube and gently invert several times to ensure complete dissolution and homogeneity.

Instrumental Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Acquisition time: 2-3 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 8-16.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more, depending on sample concentration.

-

-

¹⁹F NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 16-64.[15]

-

Workflow for NMR Analysis:

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (FT-IR) Spectroscopy

Sample Preparation (Liquid Sample):

-

Ensure the ATR crystal or salt plates (e.g., KBr, NaCl) are clean and a background spectrum has been collected.[16]

-

For ATR-FTIR, place a small drop of the neat liquid sample directly onto the ATR crystal.[17]

-

For transmission using salt plates, place a drop of the sample on one plate and gently press the second plate on top to form a thin film.[18]

Instrumental Parameters:

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.[19]

Workflow for FT-IR Analysis:

Caption: Workflow for FT-IR Spectroscopic Analysis.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[20]

-

Filter the solution if any particulate matter is present.

-

Transfer the solution to a GC vial.

Instrumental Parameters:

-

System: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Injection: 1 µL of the sample solution in split or splitless mode.

-

GC Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable for this type of compound.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.[21]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.[22]

Workflow for GC-MS Analysis:

Caption: Workflow for GC-MS Spectroscopic Analysis.

Synthesis and Potential Impurities

A plausible synthetic route to 1-Bromo-2-(3,3,3-trifluoropropyl)benzene could involve the reaction of a suitable Grignard reagent derived from 1,2-dibromobenzene with a trifluoropropylating agent, or a radical addition reaction. Potential impurities could arise from starting materials, side reactions, or incomplete reactions. For instance, if the synthesis involves bromination of 2-(3,3,3-trifluoropropyl)benzene, regioisomers such as 1-bromo-3-(3,3,3-trifluoropropyl)benzene and 1-bromo-4-(3,3,3-trifluoropropyl)benzene could be present.[23] If a Grignard reaction is employed, unreacted starting materials or byproducts from coupling reactions might be observed. These impurities would have distinct spectroscopic signatures that could be identified through careful analysis of the NMR, IR, and MS data.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 1-Bromo-2-(3,3,3-trifluoropropyl)benzene. By combining theoretical predictions with established experimental protocols, this document serves as a valuable resource for scientists and researchers. The provided workflows and interpretation guidelines will aid in the unambiguous identification and quality assessment of this compound in various research and development settings.

References

-

Northern Illinois University. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

SpectraBase. (n.d.). (E)-1-BROMO-2-(3,3,3-TRIFLUOROPROP-1-EN-1-YL)-BENZENE. Wiley. Retrieved from [Link]

-

DiMaggio, P. A., et al. (2016). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry, 81(17), 7349–7356. Retrieved from [Link]

-

ResearchGate. (n.d.). Sample Preparation for Gas Chromatographic Determination of Halogenated Volatile Organic Compounds in Environmental and Biological Samples. Retrieved from [Link]

-

Dalvit, C., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 9896-9905. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

-

Martin, J. W., et al. (2001). Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. Analytical Chemistry, 73(20), 4772-4779. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). GC-MS procedure and background. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

American Chemical Society. (2003). Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects, Practical Considerations, and Range of Applicability. Journal of the American Chemical Society, 125(47), 14263-14278. Retrieved from [Link]

-

ChemRxiv. (2023). QM Assisted ML for 19F NMR Chemical Shift Prediction. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

ResearchGate. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds. Retrieved from [Link]

-

YouTube. (2021). How to Predict the Number of Signals in a 1H NMR (O Chem). Retrieved from [Link]

-

National Institutes of Health. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Retrieved from [Link]

-

Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

-

MDPI. (2019). Application of NMR Screening Methods with 19F Detection to Fluorinated Compounds Bound to Proteins. Retrieved from [Link]

-

National Institutes of Health. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Retrieved from [Link]

-

LibreTexts Chemistry. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

Kwame Nkrumah University of Science and Technology. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

Agilent. (n.d.). Analysis of volatile halogen compounds in water. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in.... Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorine NMR. Retrieved from [Link]

-

Thieme. (n.d.). 10 Typical IR Absorptions of Aromatic Compounds. Retrieved from [Link]

-

ResearchGate. (2001). A new program to 13C NMR spectrum prediction based on tridimensional models. Retrieved from [Link]

-

University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]

-

ResearchGate. (2021). Synthesis, Spectroscopic Characterization (FT-IR, FT-Raman and NMR) and in vitro Anticancer Activity of (E)-5-Bromo-3-((4-chloro-3-(trifluoromethyl)phenyl)imino)indolin-2-one. Retrieved from [Link]

- Google Patents. (n.d.). JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene.

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

Sources

- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Visualizer loader [nmrdb.org]

- 3. spectroscopyeurope.com [spectroscopyeurope.com]

- 4. Visualizer loader [nmrdb.org]

- 5. CASPRE [caspre.ca]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. OpenScholar Down for Maintenance | University of Lethbridge [ulethbridge.ca]

- 11. m.youtube.com [m.youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. lib3.dss.go.th [lib3.dss.go.th]

- 15. mdpi.com [mdpi.com]

- 16. eng.uc.edu [eng.uc.edu]

- 17. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 20. memphis.edu [memphis.edu]

- 21. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]

- 22. gcms.cz [gcms.cz]

- 23. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-depth Technical Guide on the Potential Applications of 1-Bromo-2-(3,3,3-trifluoropropyl)benzene in Medicinal Chemistry

Introduction: Unveiling a Versatile Building Block

In the landscape of modern drug discovery, the strategic incorporation of unique chemical motifs is paramount to enhancing the efficacy, safety, and pharmacokinetic profile of therapeutic agents. 1-Bromo-2-(3,3,3-trifluoropropyl)benzene emerges as a compelling, albeit under-explored, building block with significant potential for medicinal chemistry applications. This guide delves into the core attributes of this molecule, dissecting the synergistic contributions of its constituent parts—the brominated aromatic ring and the trifluoropropyl chain—to envision its role in the development of next-generation pharmaceuticals. While direct applications of this specific isomer are not extensively documented, a thorough analysis of analogous structures and foundational medicinal chemistry principles provides a robust framework for its potential utility.

The true value of 1-Bromo-2-(3,3,3-trifluoropropyl)benzene lies in the strategic combination of two powerful chemical modulators: a bromine atom on an aromatic ring and a trifluoropropyl substituent. The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions for the construction of complex molecular architectures.[1] Concurrently, the trifluoropropyl group offers a potent means to enhance metabolic stability and modulate lipophilicity, key determinants of a drug's in vivo performance.[2][3] This guide will illuminate the scientific rationale behind leveraging these features in drug design, providing researchers and drug development professionals with a comprehensive understanding of this promising scaffold.

Part 1: The Strategic Advantage of Fluorination: The 3,3,3-Trifluoropropyl Group

The introduction of fluorine into drug candidates is a well-established strategy to optimize their pharmacological properties.[4][5][6] The 3,3,3-trifluoropropyl group, a saturated alkyl chain terminating in a trifluoromethyl moiety, offers a unique set of advantages rooted in the fundamental properties of the carbon-fluorine bond.

Enhancing Metabolic Stability

One of the most significant contributions of the trifluoromethyl group is its ability to confer enhanced metabolic stability.[3][7] The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to enzymatic cleavage by metabolic enzymes such as the cytochrome P450 (CYP) superfamily.[3][7] By strategically placing a trifluoropropyl group at a potential site of metabolism, particularly oxidative metabolism, this metabolic pathway can be effectively blocked.[7] This "metabolic switching" can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[7] For instance, the replacement of a metabolically labile methyl group with a trifluoromethyl group has been shown to significantly reduce the number of metabolites and increase the in vitro half-life of drug candidates.[7][8]

Modulation of Physicochemical Properties

The trifluoromethyl group also exerts a profound influence on a molecule's physicochemical properties, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Lipophilicity: The trifluoromethyl group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes.[2][3] This property is crucial for drugs targeting intracellular proteins or the central nervous system.

-

Electronic Effects: The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the acidity or basicity of nearby functional groups.[9] This modulation of pKa can be leveraged to optimize a drug's solubility and its interaction with biological targets.

The interplay of these effects allows for the fine-tuning of a drug candidate's properties to achieve the desired therapeutic window.

Part 2: The Synthetic Versatility of the Bromobenzene Moiety

The bromobenzene component of 1-Bromo-2-(3,3,3-trifluoropropyl)benzene serves as a versatile anchor for a wide range of synthetic transformations, making it an invaluable tool for the construction of diverse chemical libraries.

A Gateway to Cross-Coupling Reactions

Brominated aromatic compounds are cornerstone intermediates in organic synthesis due to the reactivity of the carbon-bromine bond in various catalytic processes, most notably palladium-catalyzed cross-coupling reactions.[1] These reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. This capability is fundamental in medicinal chemistry for the synthesis of complex molecules with tailored biological activities.[1]

Bioisosteric Replacement and Structure-Activity Relationship (SAR) Studies

The benzene ring itself is a common motif in drug molecules. However, it is often a site of metabolic vulnerability. The development of bioisosteres for the benzene ring is an active area of research aimed at improving the "drug-like" properties of lead compounds.[10][11][12] 1-Bromo-2-(3,3,3-trifluoropropyl)benzene can serve as a starting point for the synthesis of novel aromatic and heteroaromatic systems, allowing for the exploration of structure-activity relationships and the optimization of a drug's ADME profile.[13] The introduction of heteroatoms into the aromatic ring, for example, can increase polarity, reduce metabolic susceptibility, and improve aqueous solubility.

Part 3: Potential Therapeutic Applications

The unique combination of a metabolically robust trifluoropropyl group and a synthetically versatile bromobenzene moiety positions 1-Bromo-2-(3,3,3-trifluoropropyl)benzene as a valuable building block for the development of drugs across a range of therapeutic areas.

Oncology

In cancer drug discovery, achieving high target selectivity and overcoming metabolic resistance are critical challenges. The enhanced metabolic stability conferred by the trifluoropropyl group could lead to the development of more durable and effective anticancer agents. Furthermore, the ability to readily diversify the aromatic core through cross-coupling reactions would facilitate the synthesis of libraries of compounds for screening against various cancer targets. Brominated compounds have also shown potential in the development of anticancer drugs.[14]

Central Nervous System (CNS) Disorders

For drugs targeting the CNS, the ability to cross the blood-brain barrier is a primary requirement. The lipophilicity of the trifluoropropyl group can be advantageous in this regard.[2] By carefully tuning the overall physicochemical properties of the molecule, it may be possible to design CNS-penetrant drugs for the treatment of neurodegenerative diseases, psychiatric disorders, and chronic pain.

Infectious Diseases

The development of new antimicrobial and antiviral agents is a global health priority. The structural motifs present in 1-Bromo-2-(3,3,3-trifluoropropyl)benzene could be incorporated into novel scaffolds designed to inhibit key microbial or viral enzymes. The metabolic stability of the trifluoropropyl group could be particularly beneficial in antiviral therapy, where long-acting drugs are often desirable.[8] Bromine-containing compounds have also demonstrated potential as antimicrobial agents.[14]

Part 4: Experimental Protocols

To illustrate the practical utility of 1-Bromo-2-(3,3,3-trifluoropropyl)benzene, the following section outlines a general experimental protocol for a key synthetic transformation.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-Bromo-2-(3,3,3-trifluoropropyl)benzene with an arylboronic acid.

Materials:

-

1-Bromo-2-(3,3,3-trifluoropropyl)benzene

-

Arylboronic acid (1.1 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

-

Triphenylphosphine (PPh₃, 0.04 equivalents)

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, combine 1-Bromo-2-(3,3,3-trifluoropropyl)benzene (1.0 equivalent), the arylboronic acid (1.1 equivalents), palladium(II) acetate (0.02 equivalents), triphenylphosphine (0.04 equivalents), and potassium carbonate (2.0 equivalents).

-

Add a 3:1 mixture of toluene and water.

-

Degas the mixture by bubbling argon through it for 15 minutes.

-

Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Visualization of Key Concepts

To further elucidate the concepts discussed in this guide, the following diagrams, generated using Graphviz (DOT language), illustrate key relationships and workflows.

Caption: Impact of substituents on pharmacokinetic properties.